molecular formula C7H5FINO B1442110 1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone CAS No. 1160502-25-9

1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone

Cat. No.: B1442110
CAS No.: 1160502-25-9
M. Wt: 265.02 g/mol
InChI Key: WLBGOHOEZSYXFU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone is an organic compound with the molecular formula C7H5FINO and a molecular weight of 265.02 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone involves several steps. One common method includes the reaction of 2-fluoro-4-iodopyridine with ethanoyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and proteins.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluoro-4-iodo-3-pyridinyl)-ethanone can be compared with other similar compounds, such as:

    1-(2-Fluoro-4-chloropyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.

    1-(2-Fluoro-4-bromopyridin-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(2-Fluoro-4-methylpyridin-3-yl)ethanone: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of the iodine atom .

Properties

IUPAC Name

1-(2-fluoro-4-iodopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBGOHOEZSYXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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